molecular formula C9H15N3O B13735637 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine CAS No. 35623-09-7

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine

Katalognummer: B13735637
CAS-Nummer: 35623-09-7
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: MGESDKOHGQHZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is an organic compound with the molecular formula C9H15N3O and a molecular weight of 181.2349 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including methyl, amino, methoxymethyl, and aminomethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by reduction and substitution reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-amino-4-methoxymethylpyridine: Lacks the aminomethyl group at the 5-position.

    3-Amino-4-methoxymethyl-5-aminomethylpyridine: Lacks the methyl group at the 2-position.

    2-Methyl-4-methoxymethyl-5-aminomethylpyridine: Lacks the amino group at the 3-position.

Uniqueness

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

35623-09-7

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3

InChI-Schlüssel

MGESDKOHGQHZFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=C1N)COC)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.